Ethyl 2-amino-thiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Agricultural Applications : One study synthesized derivatives of β-amino acids with thiazole and other substituents. These compounds showed discrete antimicrobial activity. Notably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed growth, seed yield, and oil content (Mickevičius et al., 2013).
Combinatorial Chemistry for Drug Discovery : A study developed a method for synthesizing a combinatorial library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, which are potential candidates for drug discovery programs (Zhuravel et al., 2005).
Synthesis of Bromodifluoromethyl Thiazoles : Research on synthesizing 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, led to the creation of thiazoles useful in drug discovery. This study highlights the potential for synthesizing novel thiazole derivatives with applications in pharmacology (Colella et al., 2018).
Antimicrobial Polyurethane Coatings : A coumarin-thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, showed significant antimicrobial activity when incorporated into polymers, specifically in polyurethane varnish formulations. This has potential applications in antimicrobial coatings (El‐Wahab et al., 2014).
Corrosion Inhibition : Studies have explored thiazole derivatives for corrosion inhibition, particularly in iron. For instance, 2-aminothiazole derivatives showed promising results in inhibiting corrosion, backed by quantum chemical and molecular dynamics simulation studies (Kaya et al., 2016).
Green Corrosion Inhibitors : Novel amino acid-based imidazolium zwitterions, including derivatives of 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, were synthesized and showed high corrosion inhibition efficiency for mild steel. This highlights their potential as environmentally friendly corrosion inhibitors (Srivastava et al., 2017).
Luminescent Metal Complexes : A study reported the synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its application in creating luminescent metal complexes. These complexes were evaluated for their antibacterial and antifungal potential (Kanwal et al., 2020).
Antibacterial and Anthelmintic Activities : Another study synthesized 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, which exhibited significant antibacterial, antifungal, and anthelmintic activities (Amnerkar et al., 2015).
Antitumor Activity : Research on 2-amino-1,3-thiazole-4-carboxylic acid derivatives demonstrated their potential as antitumor agents, with several compounds showing high inhibitory effects in in vitro antiproliferative activity assays (Fengyun et al., 2015).
Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-5(9)10-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMTPKXRIIMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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